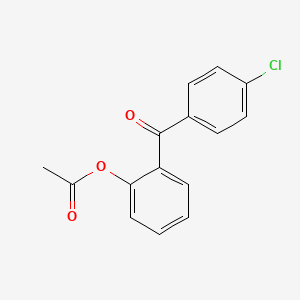

2-Acetoxy-4'-chlorobenzophenone

Description

2-Acetoxy-4'-chlorobenzophenone is a benzophenone derivative characterized by a chloro substituent at the para position of one aromatic ring and an acetoxy group at the ortho position of the adjacent ring. Benzophenones with halogen and functional group substitutions are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and biological activity .

Propriétés

IUPAC Name |

[2-(4-chlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDVONYBLNNEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555423 | |

| Record name | 2-(4-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-13-5 | |

| Record name | [2-(Acetyloxy)phenyl](4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 4-chlorobenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure safety, cost-effectiveness, and environmental friendliness. The reaction conditions are carefully controlled, and the use of solvents and catalysts is minimized to reduce waste and improve efficiency. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetoxy-4’-chlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Oxidation: Quinones or carboxylic acids.

Reduction: Benzhydrol derivatives.

Substitution: Various substituted benzophenone derivatives.

Applications De Recherche Scientifique

2-Acetoxy-4’-chlorobenzophenone is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-4’-chlorobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can further participate in biochemical reactions. The chlorine atom can engage in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Androgen Receptor (AR) Antagonism

- 4-Hydroxy-4'-chlorobenzophenone: Exhibits strong AR antagonism due to the synergistic effect of chloro and hydroxy groups .

- This compound* (inferred): Expected weaker AR antagonism than hydroxy analogs due to reduced hydrogen-bonding capacity of the acetoxy group .

- 2-Amino-4'-chlorobenzophenone: Likely diminished AR antagonism due to the amino group’s electron-donating nature, which counteracts chloro’s enhancing effect .

Key Research Findings

- Substituent Position Matters: Ortho-substituted acetoxy or amino groups introduce steric hindrance, reducing receptor binding efficiency compared to para-substituted analogs .

- Halogen Effects: Chloro and bromo substituents enhance AR antagonism, while nitrogen-containing groups (e.g., amino) diminish it .

- Functional Group Trade-offs : Acetoxy groups improve lipophilicity for membrane penetration but reduce bioactive interactions compared to hydroxy groups .

Activité Biologique

2-Acetoxy-4'-chlorobenzophenone (ACBP) is a synthetic organic compound with notable biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C15H13ClO3

- Molecular Weight : 288.72 g/mol

- IUPAC Name : this compound

ACBP is characterized by its acetoxy group at the 2-position and a chlorine atom at the 4'-position of the benzophenone core. This structural configuration influences its biological interactions and reactivity.

ACBP has been investigated for its role as an intermediate in the synthesis of various antibiotics, suggesting that it may inhibit bacterial cell wall synthesis, a common mechanism among many antibiotics. The compound undergoes several chemical reactions, including:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles.

- Hydrolysis : The acetoxy group can be hydrolyzed to yield 4-hydroxy-2'-chlorobenzophenone.

- Oxidation and Reduction : ACBP can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

Antimicrobial Properties

Research indicates that ACBP exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis. In vitro studies have shown that ACBP demonstrates significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Anti-inflammatory Effects

ACBP has also been studied for its anti-inflammatory properties. In a computational study involving molecular docking, ACBP showed potential interactions with cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. The compound's docking scores suggest that it may inhibit prostaglandin synthesis, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- Anti-inflammatory Mechanism Investigation :

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Moderate | Potential antibiotic synthesis intermediate |

| 4-Hydroxy-2'-chlorobenzophenone | High | Low | Hydrolysis product with different properties |

| Benzophenone | Low | Low | Lacks functional groups for enhanced activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.